2,4,6-Trifluorobenzoic acid
Overview
Description
2,4,6-Trifluorobenzoic acid is a crucial and important raw material for preparing photosensitizers, medicines, and pesticides. It finds applications in pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular structure of the title compound, with atom labels and anisotropic displacement ellipsoids, has been drawn at the 50% probability level .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.09 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors. Its exact mass and monoisotopic mass are 176.00851382 g/mol. It has a topological polar surface area of 37.3 Ų .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2,4,5-Trifluorobenzoic acid, closely related to 2,4,6-trifluorobenzoic acid, is a valuable synthetic intermediate with significant applications in the pharmaceutical industry and material science. A study detailed a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid. This process involved generating an aryl-Grignard reagent followed by a reaction with gaseous CO2, yielding the product with high purity and yield (Deng et al., 2015).
Complex Formation and Crystal Structures
Research has been conducted on the synthesis and structural characterization of new complexes containing 2,4,6-trifluorobenzoate as a ligand. These complexes exhibit different forms, such as coordination polymers and dimeric units, demonstrating the versatility of this compound in forming intricate molecular structures (Lamann et al., 2012).
Catalytic Applications in Organic Synthesis
Scandium trifluoromethanesulfonate, an analog of trifluorobenzoic acid, has shown exceptional catalytic activity in acylation reactions involving alcohols and acid anhydrides. This catalyst has been effective in macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential utility of trifluorobenzoic acid derivatives in organic synthesis (Ishihara et al., 1996).
Spectroscopic and Quantum Chemical Analysis
Studies focusing on the vibrational spectra and quantum chemical calculations of compounds related to this compound have provided insights into their electronic structures and interactions. These analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and molecular engineering (Mukherjee et al., 2011).
Environmental and Industrial Applications
The decarboxylation of 2,4,5-trifluorobenzoic acid has been studied for environmentally friendly synthesis methods. For instance, a study explored the use of copper catalysts in the decarboxylation process, which is relevant for producing raw materials for diabetes medications. Such research highlights the role of trifluorobenzoic acid derivatives in developing more sustainable industrial processes (Fu et al., 2016).
Safety and Hazards
2,4,6-Trifluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trifluorobenzoic acid. For instance, it’s recommended to use the compound only in well-ventilated areas and to avoid dust formation . Protective measures such as wearing gloves, eye protection, and face protection are also advised .
Properties
IUPAC Name |
2,4,6-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZATRRXUILGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334327 | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-80-9 | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28314-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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